molecular formula C20H22N2O3S B298294 3-Isobutyl-2-[(4-methoxyphenyl)imino]-5-[(5-methyl-2-furyl)methylene]-1,3-thiazolidin-4-one

3-Isobutyl-2-[(4-methoxyphenyl)imino]-5-[(5-methyl-2-furyl)methylene]-1,3-thiazolidin-4-one

Cat. No. B298294
M. Wt: 370.5 g/mol
InChI Key: ZVADKSUXXXGOOQ-RYBWPTGJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Isobutyl-2-[(4-methoxyphenyl)imino]-5-[(5-methyl-2-furyl)methylene]-1,3-thiazolidin-4-one, also known as PPARγ agonist, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of thiazolidinedione derivatives, which are known to have insulin-sensitizing properties.

Scientific Research Applications

3-Isobutyl-2-[(4-methoxyphenyl)imino]-5-[(5-methyl-2-furyl)methylene]-1,3-thiazolidin-4-one has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties. It is a potent agonist of peroxisome proliferator-activated receptor-gamma (3-Isobutyl-2-[(4-methoxyphenyl)imino]-5-[(5-methyl-2-furyl)methylene]-1,3-thiazolidin-4-oneγ), which is a nuclear receptor that plays a crucial role in the regulation of glucose and lipid metabolism.

Mechanism of Action

The mechanism of action of 3-Isobutyl-2-[(4-methoxyphenyl)imino]-5-[(5-methyl-2-furyl)methylene]-1,3-thiazolidin-4-one involves the activation of 3-Isobutyl-2-[(4-methoxyphenyl)imino]-5-[(5-methyl-2-furyl)methylene]-1,3-thiazolidin-4-oneγ. 3-Isobutyl-2-[(4-methoxyphenyl)imino]-5-[(5-methyl-2-furyl)methylene]-1,3-thiazolidin-4-oneγ is a transcription factor that regulates the expression of genes involved in glucose and lipid metabolism. Activation of 3-Isobutyl-2-[(4-methoxyphenyl)imino]-5-[(5-methyl-2-furyl)methylene]-1,3-thiazolidin-4-oneγ by 3-Isobutyl-2-[(4-methoxyphenyl)imino]-5-[(5-methyl-2-furyl)methylene]-1,3-thiazolidin-4-one leads to increased insulin sensitivity, decreased glucose production, and increased glucose uptake in peripheral tissues.
Biochemical and Physiological Effects:
3-Isobutyl-2-[(4-methoxyphenyl)imino]-5-[(5-methyl-2-furyl)methylene]-1,3-thiazolidin-4-one has been shown to have several biochemical and physiological effects. It improves insulin sensitivity, reduces inflammation, and decreases the risk of cardiovascular disease. It also has anti-cancer properties and has been shown to inhibit the growth of cancer cells.

Advantages and Limitations for Lab Experiments

The advantages of using 3-Isobutyl-2-[(4-methoxyphenyl)imino]-5-[(5-methyl-2-furyl)methylene]-1,3-thiazolidin-4-one in lab experiments include its potent 3-Isobutyl-2-[(4-methoxyphenyl)imino]-5-[(5-methyl-2-furyl)methylene]-1,3-thiazolidin-4-oneγ agonist activity, its anti-inflammatory and anti-cancer properties, and its ability to improve insulin sensitivity. However, its limitations include its potential toxicity and the need for further studies to determine its safety and efficacy in humans.

Future Directions

For research on 3-Isobutyl-2-[(4-methoxyphenyl)imino]-5-[(5-methyl-2-furyl)methylene]-1,3-thiazolidin-4-one include studying its potential therapeutic applications in various diseases, such as diabetes, cancer, and cardiovascular disease. Further studies are also needed to determine its safety and efficacy in humans and to develop more potent and selective 3-Isobutyl-2-[(4-methoxyphenyl)imino]-5-[(5-methyl-2-furyl)methylene]-1,3-thiazolidin-4-oneγ agonists. Additionally, research on the mechanism of action of 3-Isobutyl-2-[(4-methoxyphenyl)imino]-5-[(5-methyl-2-furyl)methylene]-1,3-thiazolidin-4-one and its interactions with other signaling pathways could lead to the development of new treatments for various diseases.

Synthesis Methods

The synthesis of 3-Isobutyl-2-[(4-methoxyphenyl)imino]-5-[(5-methyl-2-furyl)methylene]-1,3-thiazolidin-4-one involves the reaction of 2-aminothiophenol with 4-methoxybenzaldehyde in the presence of acetic acid and ethanol to form 2-[(4-methoxyphenyl)imino]thiazolidin-4-one. The resulting compound is then reacted with 5-methyl-2-furaldehyde and isobutyl bromide in the presence of potassium carbonate and acetonitrile to yield 3-Isobutyl-2-[(4-methoxyphenyl)imino]-5-[(5-methyl-2-furyl)methylene]-1,3-thiazolidin-4-one.

properties

Product Name

3-Isobutyl-2-[(4-methoxyphenyl)imino]-5-[(5-methyl-2-furyl)methylene]-1,3-thiazolidin-4-one

Molecular Formula

C20H22N2O3S

Molecular Weight

370.5 g/mol

IUPAC Name

(5Z)-2-(4-methoxyphenyl)imino-5-[(5-methylfuran-2-yl)methylidene]-3-(2-methylpropyl)-1,3-thiazolidin-4-one

InChI

InChI=1S/C20H22N2O3S/c1-13(2)12-22-19(23)18(11-17-8-5-14(3)25-17)26-20(22)21-15-6-9-16(24-4)10-7-15/h5-11,13H,12H2,1-4H3/b18-11-,21-20?

InChI Key

ZVADKSUXXXGOOQ-RYBWPTGJSA-N

Isomeric SMILES

CC1=CC=C(O1)/C=C\2/C(=O)N(C(=NC3=CC=C(C=C3)OC)S2)CC(C)C

SMILES

CC1=CC=C(O1)C=C2C(=O)N(C(=NC3=CC=C(C=C3)OC)S2)CC(C)C

Canonical SMILES

CC1=CC=C(O1)C=C2C(=O)N(C(=NC3=CC=C(C=C3)OC)S2)CC(C)C

Origin of Product

United States

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